molecular formula C11H10O2 B582122 2-Methyl-1,4-naphthalenediol-d8 CAS No. 1142409-65-1

2-Methyl-1,4-naphthalenediol-d8

Cat. No. B582122
M. Wt: 182.248
InChI Key: ZJTLZYDQJHKRMQ-JGUCLWPXSA-N
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Patent
US03941811

Procedure details

Using the same procedure, napthalene- 1,4-diol and 1,4-dihydroxy-2-methyl-naphthalene were oxidized to obtain a 93% yield of 1,4-naphthoquinone and a 97% yield of 2-methyl-1,4-naphthoquinone, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[C:1]1([OH:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([OH:11])=[CH:3][CH:2]=1.OC1C2C(=CC=CC=2)C(O)=CC=1C>>[C:4]1(=[O:11])[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:1](=[O:12])[CH:2]=[CH:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C2=CC=CC=C12)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C2=CC=CC=C12)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(C=CC(C2=CC=CC=C12)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.